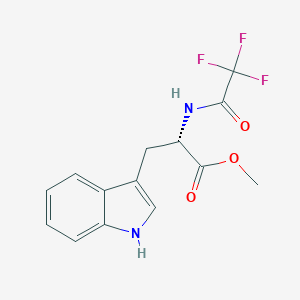

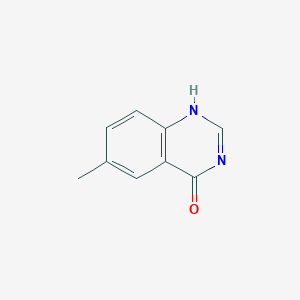

(S)-3-(1H-吲哚-3-基)-2-(2,2,2-三氟乙酰胺基)丙酸甲酯

描述

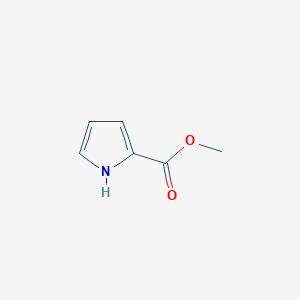

The compound "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" is closely related to the compounds discussed in the provided papers, which are derivatives of indole-containing amino acids. These compounds are of significant interest due to their roles in methylation, detoxication, antioxidation, and potential applications in the pharmaceutical and food industries . The indole moiety, a common structure within these compounds, is known for its complexity and biochemical functionality, particularly in tryptophan, an essential amino acid .

Synthesis Analysis

The synthesis of related compounds involves the reaction of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This method suggests that the synthesis of "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" could follow a similar pathway, involving the use of a trifluoroacetamido group in place of the simpler acetic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray single-crystal diffraction, revealing that these molecules crystallize in the orthorhombic space group P212121 . The indole ring within these structures is essentially planar, which is a common feature among indole derivatives. The molecular geometry is stabilized by intermolecular hydrogen bonds, which are crucial for the crystal packing and stability .

Chemical Reactions Analysis

While the specific chemical reactions of "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" are not detailed in the provided papers, the related compounds exhibit intermolecular N-H···O and N-H···S hydrogen bonding interactions . These interactions are indicative of the compound's ability to participate in hydrogen bonding, which could influence its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their crystalline nature, as evidenced by the successful X-ray crystallography studies. The orthorhombic crystal system and specific space group P212121 are noted, along with the unit cell dimensions and molecular weights . The density and absorption coefficient are also reported, which are important for understanding the material's interaction with light and its potential applications . These properties suggest that "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" would have similar characteristics, such as a defined crystalline structure and specific intermolecular interactions that could be explored for various applications.

科学研究应用

合成和结构研究

四氢咔唑并酮的合成: Wittekind 和 Lazarus(1970 年)的研究讨论了四氢咔唑并酮的合成,其中涉及相关化合物的环化,突出了三氟乙酸在该过程中的作用,因此间接涉及 (S)-3-(1H-吲哚-3-基)-2-(2,2,2-三氟乙酰胺基)丙酸甲酯的合成 (Wittekind 和 Lazarus,1970)。

晶体结构分析: Li、Liang 和 Tai(2009 年)研究了一种与 (S)-3-(1H-吲哚-3-基)丙酸甲酯密切相关的化合物的晶体结构,这有助于理解晶体学中的结构方面和潜在应用 (Li、Liang 和 Tai,2009)。

化学相互作用和反应

粘土催化的反应: Daşbaşı 和 Abdullah(2014 年)探讨了吲哚及其衍生物与 α、β-不饱和羰基化合物之间的反应,这与理解 (S)-3-(1H-吲哚-3-基)-2-(2,2,2-三氟乙酰胺基)丙酸甲酯在类似反应中的化学行为有关 (Daşbaşı 和 Abdullah,2014)。

双吡唑衍生物的合成: Missoum 等人(2013 年)讨论了包括双吡唑化合物在内的衍生物的合成,这可以提供对类似三氟乙酰胺基化合物的合成和应用的见解 (Missoum 等人,2013)。

在缓蚀和表面研究中的应用

- 缓蚀: Vikneshvaran 和 Velmathi(2017 年)研究了源自 L-色氨酸的席夫碱对缓蚀的影响,这对于理解 (S)-3-(1H-吲哚-3-基)-2-(2,2,2-三氟乙酰胺基)丙酸甲酯在类似情况下潜在应用具有重要意义 (Vikneshvaran 和 Velmathi,2017)。

药物化学和抗菌研究

新型二肽衍生物的合成: Abdel-Ghany 等人(2013 年)合成并评估了一种二肽衍生物的抗菌活性,为类似化合物的潜在药物应用提供了见解 (Abdel-Ghany 等人,2013)。

色氨酸衍生物的抗菌活性: Karai 等人(2017 年)专注于甲基 N-[1-(苯甲酰氨基)-2-甲氧基-2-氧代乙基]色氨酸酸酯的合成和抗菌活性,为研究 (S)-3-(1H-吲哚-3-基)-2-(2,2,2-三氟乙酰胺基)丙酸甲酯在抗菌环境中的情况提供了相关见解 (Karai 等人,2017)。

安全和危害

The specific safety and hazards associated with “(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate” are not available in the sources I found. However, it’s important to note that handling any chemical compound should be done with appropriate safety measures in place4.

未来方向

The future directions for “(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate” are not explicitly mentioned in the sources I found. However, the development of new compounds with pharmacological properties is a key area of interest in current research2.

Please note that this information is based on the available sources and there might be more recent studies or data that provide more insights into this compound. For a more comprehensive understanding, it’s recommended to refer to scientific literature or consult with a subject matter expert.

属性

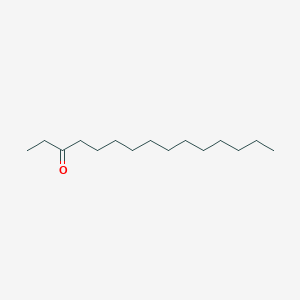

IUPAC Name |

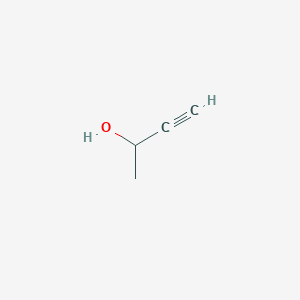

methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCDVDBVNOWDDM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

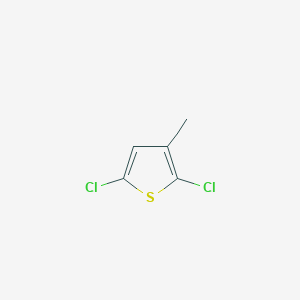

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

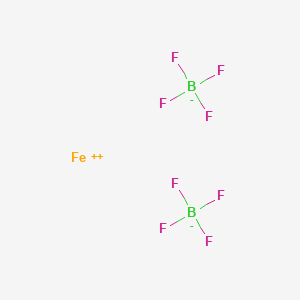

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)